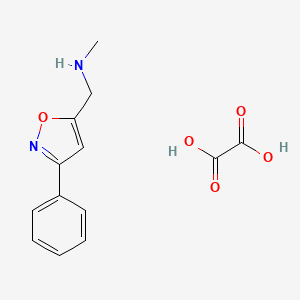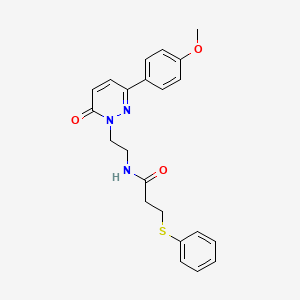
(2-Bromo-4-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Bromo-4-fluorophenyl)methanamine” is a chemical compound with the CAS Number: 739354-98-4 . It has a molecular weight of 204.04 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “(2-Bromo-4-fluorophenyl)methanamine” is1S/C7H7BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“(2-Bromo-4-fluorophenyl)methanamine” is a liquid . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Acridinones and Isoindole-Thiones
(2-Bromo-4-fluorophenyl)methanamine plays a role in synthesizing various complex chemical structures. It's involved in the synthesis of 10-Aryl- and 10-(Arylmethyl)acridin-9(10H)-ones, which are formed through the reaction of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes. This process is efficient in generating these acridinones, which have potential applications in medicinal chemistry and material sciences (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013). Similarly, it is used in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, where 1-bromo-2-(1-isothiocyanatoalkyl)benzenes react with butyllithium to generate these compounds, showcasing its versatility in organic synthesis (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
Biased Agonists for Serotonin Receptors
This compound also finds application in the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" for serotonin 5-HT1A receptors. These compounds have shown potential as antidepressant drug candidates due to their selective activation of specific serotonin receptor pathways (Sniecikowska et al., 2019).
Catalysis and Chemical Synthesis
(2-Bromo-4-fluorophenyl)methanamine has been utilized in various catalytic processes and chemical syntheses. For instance, its role in the catalytic efficiencies of palladium(0) and copper(I) complexes in the amination of bromopyridines with adamantane-containing amines highlights its importance in the synthesis of N-pyridyl derivatives, which have various chemical and pharmaceutical applications (Lyakhovich et al., 2019).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . The precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
Relevant Papers I found some papers related to “(2-Bromo-4-fluorophenyl)methanamine”, but they do not provide specific information about this compound .
Mechanism of Action
Target of Action
The primary targets of (2-Bromo-4-fluorophenyl)methanamine are currently unknown. This compound belongs to the class of organic compounds known as n-benzylbenzamides
Mode of Action
It’s known that compounds in the n-benzylbenzamides class can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution in the body.
Action Environment
The action of (2-Bromo-4-fluorophenyl)methanamine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . These conditions could also affect its efficacy when used in biological systems.
properties
IUPAC Name |
(2-bromo-4-fluorophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWESNUOWFSWAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-fluorophenyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-5-[(4-bromophenyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795344.png)





![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2795354.png)
![N-(4-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2795357.png)



![N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B2795362.png)
